molecular formula C20H13FN2OS B2770704 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 303796-74-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No. B2770704
CAS RN: 303796-74-9
M. Wt: 348.4
InChI Key: BATNSVJBIQGZIX-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are a type of heterocyclic compound, which are widely used in medicinal chemistry due to their diverse pharmacological properties . They have been extensively investigated and associated with various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .


Molecular Structure Analysis

The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is likely to be complex due to the presence of the benzothiazole moiety. The benzothiazole and the 4-methoxyphenyl rings are on opposite sides of the double bond, as required by an E-form . Further detailed analysis would require specific spectroscopic data.


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” are likely to be diverse, given the reactivity of the benzothiazole moiety. For instance, the carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” would depend on its specific molecular structure. For instance, the compound “N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (C 1)” is a white solid with a melting point of 170–172 °C .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have gained prominence in the fight against tuberculosis (TB). Recent synthetic developments have led to the discovery of benzothiazole-based anti-TB compounds. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of TB. Researchers have compared their inhibitory concentrations with standard reference drugs, revealing promising results . Further studies explore the structure-activity relationships and molecular docking of these derivatives to identify potent inhibitors with enhanced anti-tubercular activity.

Antibacterial Properties

In addition to its anti-TB potential, Benzothiazole-Fluorobenzamide demonstrates antibacterial activity. In vitro studies have investigated its effectiveness against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . These findings highlight its potential as a novel antibacterial agent.

Anticonvulsant Evaluation

Researchers have explored the anticonvulsant properties of benzothiazole derivatives. While specific studies on Benzothiazole-Fluorobenzamide are limited, related compounds have shown promise in managing seizures. Further investigations could reveal its potential as an anticonvulsant agent .

Fluorescent Pigment Dyeing Substrates

2-aryl benzothiazoles, including derivatives of Benzothiazole-Fluorobenzamide, serve as versatile scaffolds. They find applications as fluorescent pigment dyeing substrates, which have industrial uses and contribute to materials science .

Optical Materials

Hydrazonylsulfones, such as certain derivatives of Benzothiazole-Fluorobenzamide, have been studied as optical materials. Their unique structural features make them interesting candidates for optical applications .

Future Directions

The future research directions for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” and similar benzothiazole derivatives could include further exploration of their synthesis, characterization, and biological activities. Given their diverse pharmacological properties, these compounds could be potential candidates for the development of new therapeutic agents .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNSVJBIQGZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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